molecular formula C5H10O3 B15341901 2-Methoxy-4-methyl-1,3-dioxolane CAS No. 28104-02-1

2-Methoxy-4-methyl-1,3-dioxolane

Cat. No.: B15341901
CAS No.: 28104-02-1
M. Wt: 118.13 g/mol
InChI Key: QKJZGZIHQKQLOE-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a relatively low boiling point and is known for its stability and solubility in various organic solvents. This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the use of para-toluenesulfonic acid as a catalyst, which facilitates the reaction under reflux conditions . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound typically involves the same acetalization process but with optimized conditions for higher yield and purity. The use of molecular sieves or orthoesters can enhance water removal, thereby improving the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal or ketal structures. The compound acts as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .

Biological Activity

2-Methoxy-4-methyl-1,3-dioxolane is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its dioxolane ring structure, which contributes to its unique reactivity and biological properties. The presence of the methoxy group enhances its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with dioxolane structures can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dioxolanes possess inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals. Studies have demonstrated that similar compounds can effectively reduce oxidative stress in cellular models, thereby protecting against damage caused by reactive oxygen species (ROS) .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy . The specific pathways involved in this cytotoxic effect remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

In a comparative study of different dioxolane derivatives, this compound exhibited notable antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as an alternative therapeutic agent .

Study 2: Antioxidant Mechanism

A study assessing the antioxidant capacity of various dioxolanes found that this compound effectively reduced lipid peroxidation in vitro. This was attributed to its ability to donate electrons and neutralize free radicals .

Research Findings

Activity TypeFindingsReference
AntimicrobialEffective against MRSA; lower MIC than antibiotics
AntioxidantReduced lipid peroxidation; electron donor
CytotoxicInduced apoptosis in cancer cell lines

Properties

CAS No.

28104-02-1

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

2-methoxy-4-methyl-1,3-dioxolane

InChI

InChI=1S/C5H10O3/c1-4-3-7-5(6-2)8-4/h4-5H,3H2,1-2H3

InChI Key

QKJZGZIHQKQLOE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)OC

Origin of Product

United States

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